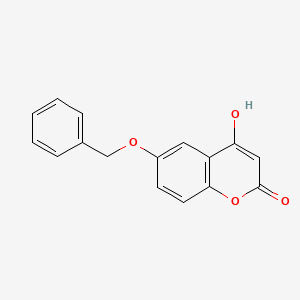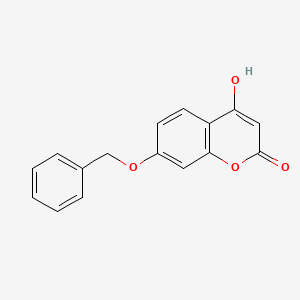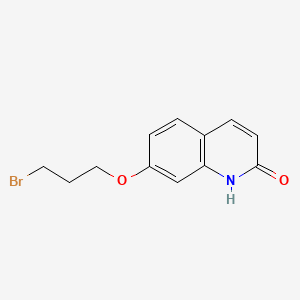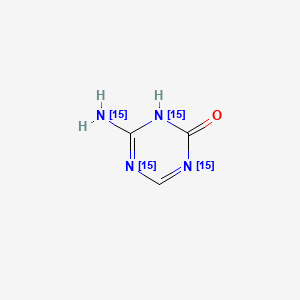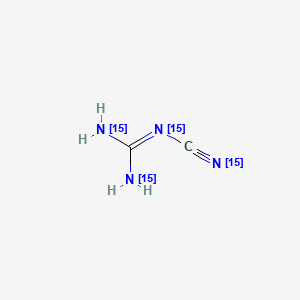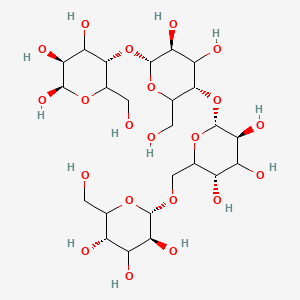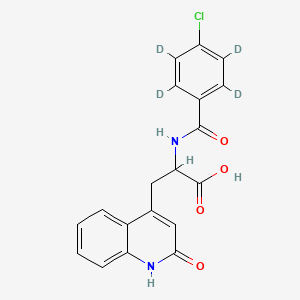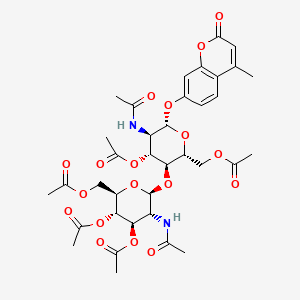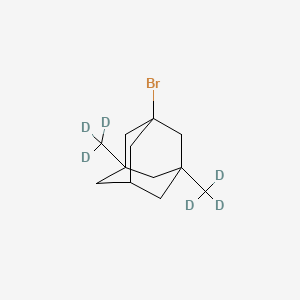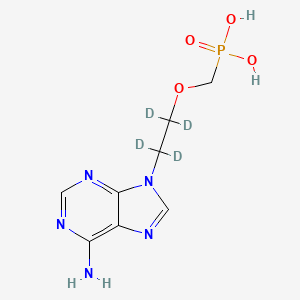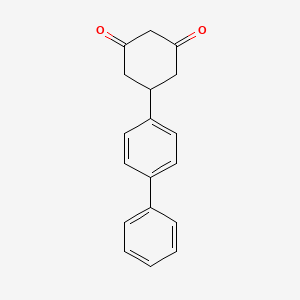
Alendronic Acid-d6 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alendronic Acid-d6 (Major) is a labeled version of Alendronic Acid . It is a bisphosphonate used as a bone reabsorption inhibitor . Alendronic acid is used to treat osteoporosis and Paget’s disease of bone .
Molecular Structure Analysis
The molecular formula of Alendronic Acid-d6 (Major) is C4H13NO7P2 . The InChI representation is InChI=1S/C4H13NO7P2/c5-3-1-2-4 (6,13 (7,8)9)14 (10,11)12/h6H,1-3,5H2, (H2,7,8,9) (H2,10,11,12)/i1D2,2D2,3D2 . The compound has a molecular weight of 255.13 g/mol .
Physical And Chemical Properties Analysis
Alendronic Acid-d6 (Major) has a molecular weight of 255.13 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 255.05438622 g/mol . The topological polar surface area is 161 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Sodium Alendronate Polymorphs
Alendronic Acid-d6 is used in the synthesis and characterization of novel sodium alendronate polymorphs . This compound crystallizes in the monoclinic P 2 1 /c space group . The study of these polymorphs can provide valuable insights into the properties and potential applications of Alendronic Acid-d6.
Analysis of Supramolecular Interactions
The compound is used in the analysis of supramolecular interactions in alendroniate alkali metal salts . This involves studying the interplay of classical strong O-H … O, N-H … O and non-classical weak C-H … O hydrogen bonds .
Bone Disorders Treatment
Alendronic Acid-d6 is used in the clinical treatment of a variety of bone disorders such as osteoporosis, Paget’s disease, and hypocalcemia . It acts as a selective inhibitor of osteoclastic bone resorption .
Bone Cancer Therapy
The compound is of increasing importance in bone cancer therapy . It’s being studied for its potential to improve the treatment outcomes for patients with bone cancer .
Metal Coordination Compounds
Works on metal coordination alendronate compounds have led to new insights into their use in medicinal applications . Metal complexation of a bioactive ligand may result in an improvement of the ligand’s pharmacological properties .
Development of Luminescent Micellar Nanostructures
Alendronic Acid-d6 is used in the development of luminescent micellar nanostructures for potential application in the bone-targeted delivery of cholecalciferol . These nanostructures are rendered optically traceable in the UV–visible region of the electromagnetic spectrum .
Bone-Targeted Pharmaceuticals
Extensive research has revealed the substantial potential of Alendronic Acid-d6 in the development of pharmaceuticals with a bone-targeted focus . This includes the development of drugs for the treatment of various bone-related conditions .
Binding Affinity for Bone Tissue
The compound’s binding affinity for the principal inorganic constituent of bone tissue is assessed through a binding assay with hydroxyapatite nanoparticles . This indicates significant potential for active bone-targeting .
Mecanismo De Acción
Target of Action
Alendronic Acid-d6, also known as Alendronic acid, is a bisphosphonate drug that primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, Alendronic Acid-d6 plays a crucial role in maintaining bone health .
Mode of Action
Alendronic Acid-d6 works by inhibiting the activity of osteoclasts or their precursors . This inhibition decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . The compound’s interaction with its targets results in a significant reduction in the breakdown of bone tissue .
Biochemical Pathways
The primary biochemical pathway affected by Alendronic Acid-d6 is the bone resorption process. By inhibiting osteoclast activity, the compound disrupts the normal cycle of bone remodeling, where old bone is broken down by osteoclasts and new bone is formed by osteoblasts . This disruption leads to a net increase in bone mass, beneficial in conditions like osteoporosis and Paget’s disease .
Pharmacokinetics
Alendronic Acid-d6 exhibits unique pharmacokinetic properties. It has a very low oral bioavailability, about 0.6% . After administration, it distributes into soft tissue and bone or is excreted in the urine . Its elimination half-life is quite long, approximately 126 months, reflecting its strong affinity for bone tissue .
Result of Action
The primary result of Alendronic Acid-d6’s action is a decrease in bone resorption, leading to an increase in bone mineral density . This can help prevent bone fractures in individuals with osteoporosis and can reduce bone pain and other symptoms in individuals with Paget’s disease .
Action Environment
The action of Alendronic Acid-d6 can be influenced by various environmental factors. For instance, food intake can substantially reduce the bioavailability of the drug . Therefore, it is often recommended to take the medication on an empty stomach . Additionally, the drug’s efficacy can be enhanced by lifestyle changes such as adequate intake of calcium and vitamin D, regular weight-bearing exercise, and avoidance of tobacco and excessive alcohol .
Safety and Hazards
Propiedades
IUPAC Name |
(4-amino-2,2,3,3,4,4-hexadeuterio-1-hydroxy-1-phosphonobutyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

